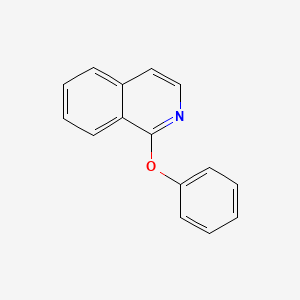![molecular formula C13H13BF4N2 B7777864 1-[(Z)-(1-Phenylethylidene)amino]pyridin-1-ium tetrafluoroborate](/img/structure/B7777864.png)
1-[(Z)-(1-Phenylethylidene)amino]pyridin-1-ium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Z)-(1-Phenylethylidene)amino]pyridin-1-ium tetrafluoroborate is a pyridinium salt that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a pyridinium ion, which is a positively charged nitrogen-containing heterocycle, and a tetrafluoroborate anion, which is a stable and non-coordinating counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Z)-(1-Phenylethylidene)amino]pyridin-1-ium tetrafluoroborate typically involves the reaction of pyridine with 1-phenylethylideneamine in the presence of a suitable acid to form the pyridinium salt. The reaction conditions often include:
Solvent: Commonly used solvents include acetonitrile or dichloromethane.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions and efficient heat transfer.
Purification techniques: Such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(Z)-(1-Phenylethylidene)amino]pyridin-1-ium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the pyridinium ion.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield oxidized derivatives of the pyridinium salt.
Reduction: Can produce reduced forms of the compound.
Substitution: Results in substituted pyridinium salts with different functional groups.
Scientific Research Applications
1-[(Z)-(1-Phenylethylidene)amino]pyridin-1-ium tetrafluoroborate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-[(Z)-(1-Phenylethylidene)amino]pyridin-1-ium tetrafluoroborate involves its interaction with molecular targets and pathways within biological systems. The pyridinium ion can interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Aminopyridinium iodide: Another pyridinium salt with similar structural features but different counterions.
N-Methylpyridinium iodide: A methylated derivative of pyridinium with distinct chemical properties.
Pyridinium chloride: A simpler pyridinium salt with chloride as the counterion.
Uniqueness
1-[(Z)-(1-Phenylethylidene)amino]pyridin-1-ium tetrafluoroborate is unique due to its specific combination of the phenylethylideneamine moiety and the tetrafluoroborate anion. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
(Z)-1-phenyl-N-pyridin-1-ium-1-ylethanimine;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N2.BF4/c1-12(13-8-4-2-5-9-13)14-15-10-6-3-7-11-15;2-1(3,4)5/h2-11H,1H3;/q+1;-1/b14-12-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEUOJNOSJNDJB-CTMPBGLUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(=N[N+]1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C/C(=N/[N+]1=CC=CC=C1)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BF4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



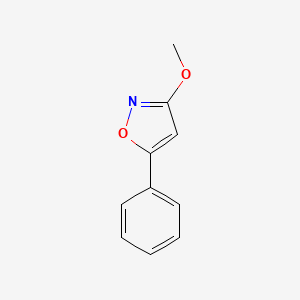
![1-[Bis(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B7777843.png)
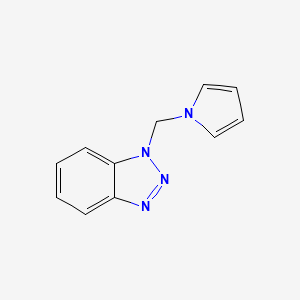
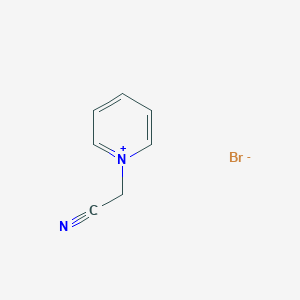
![1-[(2-Chlorophenyl)methyl]-1,4-diazabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B7777874.png)
![4-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B7777876.png)
![6-[(2-Amino-1,3-benzothiazol-5-yl)oxy]-1,3-benzothiazol-2-amine](/img/structure/B7777878.png)
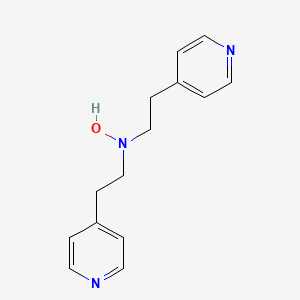
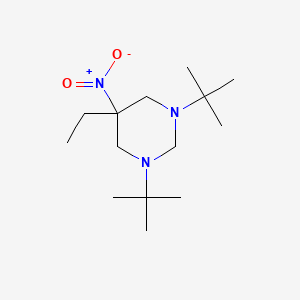
![5-[5-(5-Aminopentyl)pyrazin-2-yl]pentan-1-amine dihydrochloride](/img/structure/B7777883.png)
